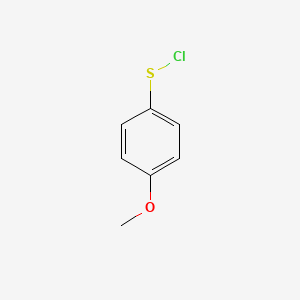

4-Methoxybenzenesulfenyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1950-65-8 |

|---|---|

Molecular Formula |

C7H7ClOS |

Molecular Weight |

174.65 g/mol |

IUPAC Name |

(4-methoxyphenyl) thiohypochlorite |

InChI |

InChI=1S/C7H7ClOS/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,1H3 |

InChI Key |

GTGOJSDZGAPFDW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 4-Methoxybenzenesulfonyl Chloride

Traditional methods for synthesizing arylsulfonyl chlorides have been foundational in organic chemistry. These routes, while effective, often rely on strong acids and highly reactive reagents, which can limit their applicability to complex molecules.

Traditional Approaches to Arylsulfonyl Chloride Synthesis

One of the most direct and long-standing methods for the synthesis of 4-methoxybenzenesulfonyl chloride is the electrophilic aromatic substitution of anisole (methoxybenzene) with chlorosulfonic acid. This approach leverages the electron-donating nature of the methoxy (B1213986) group, which directs the chlorosulfonyl group primarily to the para position. Another patented procedure involves reacting anisole with a mixture of 100% sulfuric acid and phosphorus oxychloride. prepchem.com The reaction mixture is heated, and after cooling, it is poured into an ice-water mixture to precipitate the product, 4-methoxybenzenesulfonyl chloride, which can be collected by filtration. prepchem.com

Another major class of traditional synthesis involves the chlorination of aryl sulfonic acids or the oxidation of disulfides and thiophenols. durham.ac.uk However, the most versatile traditional method starting from anilines is the Sandmeyer reaction. This process involves the diazotization of an aromatic amine, such as p-anisidine, using sodium nitrite in the presence of a strong acid, followed by a copper-catalyzed reaction with sulfur dioxide in an acidic medium to yield the corresponding sulfonyl chloride. durham.ac.ukacs.org This method offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the location of the amino group on the starting aniline. durham.ac.uk

Specific Preparations of 4-Methoxybenzenesulfonyl Chloride from Aniline Derivatives

The Sandmeyer reaction provides a reliable pathway to 4-methoxybenzenesulfonyl chloride from its corresponding aniline derivative, 4-methoxyaniline (p-anisidine). The process begins with the formation of a diazonium salt by treating p-anisidine with sodium nitrite and hydrochloric acid at low temperatures. orgsyn.org The resulting diazonium salt is then introduced into a solution containing sulfur dioxide and a copper catalyst, typically copper(I) chloride or copper(II) chloride, to facilitate the chlorosulfonylation. acs.org

Historically, this reaction was performed in glacial acetic acid with a high concentration of SO2, requiring careful temperature control. acs.org More recent improvements have demonstrated that the reaction can be successfully carried out in aqueous acidic conditions, using thionyl chloride as a convenient in-situ source of sulfur dioxide, which can be advantageous over using gaseous SO2. orgsyn.orgresearchgate.net

| Starting Material | Reagents | Key Conditions | Product | Yield |

| Anisole | H₂SO₄, POCl₃ | <5°C then heat to 95°C | 4-Methoxybenzenesulfonyl chloride | 94% |

| 4-Methoxyaniline | 1. NaNO₂, HCl 2. SO₂, CuCl | Low temperature diazotization | 4-Methoxybenzenesulfonyl chloride | Moderate to Good |

Conversion of Related Substrates (e.g., 4-hydroxy-3-methoxybenzonitrile to 4-cyano-2-methoxybenzenesulfonyl chloride)

The synthesis of structurally related sulfonyl chlorides, such as 4-cyano-2-methoxybenzenesulfonyl chloride, highlights the adaptability of synthetic strategies to accommodate various functional groups. A high-yielding, chromatography-free synthesis has been developed starting from commercially available 4-hydroxy-3-methoxybenzonitrile. orgsyn.org This multi-step process is an excellent example of substrate conversion to achieve a desired sulfonyl chloride. orgsyn.org

The key steps in this synthesis are:

Thiocarbamoylation: The initial phenolic hydroxyl group is converted to an O-aryl dimethylcarbamothioate. orgsyn.org

Newman-Kwart Rearrangement: The O-aryl intermediate is heated, inducing a thermal rearrangement to the corresponding S-aryl dimethylcarbamothioate. orgsyn.org

Hydrolysis: The S-aryl intermediate is hydrolyzed to produce the key thiol precursor, 4-mercapto-3-methoxybenzonitrile. orgsyn.org

Oxidative Chlorination: The final step involves the conversion of the thiol to the target sulfonyl chloride, 4-cyano-2-methoxybenzenesulfonyl chloride, using an oxidative chlorination method. orgsyn.org

This sequence demonstrates how a phenol can be strategically converted into a thiol, which is then readily oxidized to the desired sulfonyl chloride. orgsyn.org

Advanced and Emerging Synthetic Strategies for Sulfonyl Chlorides

Recent advancements in synthetic chemistry have focused on developing milder, safer, and more broadly applicable methods for the synthesis of sulfonyl chlorides. These strategies often employ novel reagents and catalytic systems to overcome the limitations of traditional approaches.

Sandmeyer-Type Chlorosulfonylation using Sulfur Dioxide Surrogates (e.g., DABSO)

A significant innovation in the Sandmeyer reaction is the use of stable, solid sulfur dioxide surrogates, which circumvent the challenges associated with handling gaseous SO₂. nih.govacs.orgnih.gov 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO, has emerged as a particularly effective reagent. nih.govacs.orgnih.govorganic-chemistry.org

In this advanced Sandmeyer-type reaction, an aniline derivative is treated with DABSO, a copper catalyst (e.g., CuCl₂), and an acid (e.g., HCl) in a suitable solvent like acetonitrile. nih.govacs.orgorganic-chemistry.org The diazonium salt is generated in situ by the dropwise addition of an organic nitrite, such as tert-butyl nitrite. nih.govorganic-chemistry.org This method is inherently safer as it avoids the accumulation of potentially explosive diazonium salt intermediates. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad applicability to a wide range of carbo- and heterocyclic anilines, producing the corresponding sulfonyl chlorides in high yields. nih.govacs.org The scalability of this method has been demonstrated on a 20-gram scale, yielding the product in 80% yield with excellent purity. nih.govnih.govresearchgate.net

| Aniline Substrate | SO₂ Source | Catalyst | Key Conditions | Product Type |

| Various Anilines | DABSO | CuCl₂ | Room temperature, in-situ diazotization | Arylsulfonyl chloride |

Oxidative Chlorination Methodologies

Oxidative chlorination represents a powerful strategy for synthesizing sulfonyl chlorides from various sulfur-containing precursors like thiols and disulfides. organic-chemistry.org Modern methods have introduced milder and more efficient reagent combinations, expanding the scope and functional group tolerance of this transformation.

One highly effective system involves the use of hydrogen peroxide (H₂O₂) in the presence of zirconium(IV) chloride (ZrCl₄). organic-chemistry.org This combination facilitates the rapid and direct oxidative conversion of thiols into sulfonyl chlorides in excellent yields and under mild conditions. organic-chemistry.org This specific method was successfully applied in the final step of the synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride from its thiol precursor. orgsyn.orgucl.ac.uk

Other notable oxidative chlorination reagents include:

N-Chlorosuccinimide (NCS): NCS, in combination with dilute hydrochloric acid or tetrabutylammonium chloride, provides a smooth method for oxidizing thiols to sulfonyl chlorides. organic-chemistry.org

Sodium Chlorite (NaClO₂): This reagent enables a safe and environmentally friendly oxidative chlorosulfonation of S-alkyl isothiourea salts, which are easily prepared from alkyl halides. organic-chemistry.org

Nitrate Salts and Chlorotrimethylsilane: This mixture acts as a mild and efficient reagent for the direct oxidative chlorination of thiols and disulfides. organic-chemistry.org

Continuous Flow Systems: A metal-free protocol using nitric acid, hydrochloric acid, and oxygen in a continuous flow reactor has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, offering enhanced safety and scalability. nih.gov

These advanced methodologies provide chemists with a versatile toolbox for the preparation of sulfonyl chlorides, accommodating sensitive substrates and aligning with the principles of green chemistry. organic-chemistry.orgorganic-chemistry.orgnih.gov

| Sulfur Precursor | Oxidative System | Key Advantages | Product |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | High yields, short reaction times, mild conditions organic-chemistry.org | Sulfonyl chloride |

| Thiols | NCS / HCl | Good yields, smooth conversion organic-chemistry.org | Sulfonyl chloride |

| S-Alkyl isothiourea salts | NaClO₂ | Safe, environmentally benign, convenient purification organic-chemistry.org | Sulfonyl chloride |

Considerations in the Synthetic Scale-Up and Process Optimization of 4-Methoxybenzenesulfonyl Chloride

The successful transition of the synthesis of 4-methoxybenzenesulfonyl chloride from a laboratory procedure to an industrial-scale process necessitates meticulous consideration of various factors to ensure safety, efficiency, cost-effectiveness, and product quality. Process optimization is a critical aspect of this scale-up, aiming to maximize yield and purity while minimizing environmental impact and operational costs.

A significant challenge in the large-scale production of 4-methoxybenzenesulfonyl chloride, particularly via the direct chlorosulfonation of anisole, is the management of the highly exothermic nature of the reaction. Inadequate heat removal can lead to temperature spikes, which may result in the formation of unwanted by-products and pose a safety risk. Therefore, robust thermal management systems and careful control of reagent addition rates are paramount.

Process optimization strategies often involve a multifaceted approach, including the evaluation of different synthetic routes, the fine-tuning of reaction parameters, and the implementation of modern manufacturing technologies. For instance, while traditional batch processing has been the standard, continuous flow chemistry is gaining traction for the synthesis of sulfonyl chlorides. Continuous flow reactors offer superior heat and mass transfer, enabling better temperature control and improved reaction efficiency, which is particularly advantageous for highly exothermic reactions. This can lead to higher yields, improved product quality, and enhanced process safety.

Impurity profiling is another critical consideration during scale-up. The identification and quantification of by-products are essential for developing effective purification strategies and ensuring the final product meets the required specifications. In the synthesis of 4-methoxybenzenesulfonyl chloride, potential impurities can arise from incomplete reactions, side reactions, or the degradation of the product. The development of analytical methods to monitor the reaction in real-time, a concept known as Process Analytical Technology (PAT), can be instrumental in controlling impurity formation.

Furthermore, the choice of synthetic route for industrial production is heavily influenced by economic and environmental factors. A chromatography-free synthesis is highly desirable for large-scale operations as it eliminates the need for large quantities of solvents and silica gel, thereby reducing costs and environmental impact. The development of such processes often involves careful selection of reagents and reaction conditions to ensure the product precipitates in high purity or can be isolated through simple filtration and washing.

Below is a comparative overview of different synthetic considerations for 4-methoxybenzenesulfonyl chloride:

| Consideration | Batch Processing | Continuous Flow Processing | Chromatography-Free Synthesis |

| Heat Management | Challenging due to poor surface area-to-volume ratio. | Excellent heat transfer allows for better temperature control. | Dependent on the specific reaction conditions. |

| Safety | Higher risk associated with large volumes of hazardous reagents. | Smaller reactor volumes enhance safety. | Can be safer by avoiding hazardous purification steps. |

| Yield & Purity | Can be variable without strict process control. | Often leads to higher yields and better purity due to precise control. | High yield and purity are primary goals to avoid chromatography. |

| Scalability | Can be complex and require significant engineering changes. | Generally more straightforward to scale up by extending operation time. | Scalability is a key design parameter. |

| Cost-Effectiveness | Can be less efficient due to longer reaction times and potential for batch failures. | Can be more cost-effective due to higher throughput and automation. | Highly cost-effective by eliminating expensive purification steps. |

| Environmental Impact | Can generate significant waste from quenching and purification. | Can minimize solvent usage and waste generation. | Significantly reduces solvent waste. |

In one optimized industrial-scale approach, the reaction of anisole with a mixture of phosphorus oxychloride and sulfuric acid is carefully controlled. The temperature is initially kept low and then gradually increased to drive the reaction to completion, yielding 4-methoxybenzenesulfonyl chloride in high yield after a simple work-up involving quenching on ice and filtration.

The following table outlines key parameters for a scaled-up synthesis:

| Parameter | Value | Impact on Yield/Purity |

| Reactants | Anisole, Phosphorus Oxychloride, Sulfuric Acid | Stoichiometry is critical for complete conversion. |

| Temperature Profile | Initial cooling followed by gradual heating to ~95°C | Controls reaction rate and minimizes by-product formation. |

| Reaction Time | Approximately 2.5 hours | Ensures the reaction proceeds to completion. |

| Work-up | Quenching in ice/water with sodium chloride | Facilitates precipitation and isolation of the product. |

| Purification | Filtration and washing with ice water | Removes inorganic salts and water-soluble impurities. |

Ultimately, the successful scale-up and process optimization for the synthesis of 4-methoxybenzenesulfonyl chloride hinge on a thorough understanding of the reaction chemistry, careful engineering design, and the implementation of modern process control strategies to ensure a safe, efficient, and sustainable manufacturing process.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Character and Nucleophilic Substitution Pathways of the Sulfonyl Chloride Group

The chemical behavior of 4-methoxybenzenesulfonyl chloride is primarily governed by the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is bonded to two highly electronegative oxygen atoms and a chlorine atom, which results in a significant partial positive charge on the sulfur atom. This electron deficiency confers a strong electrophilic character to the sulfur center, making it susceptible to attack by nucleophiles.

The principal reaction pathway for this compound is nucleophilic substitution at the sulfonyl sulfur. In this mechanism, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. This reaction is versatile, allowing for the formation of a wide range of sulfonated derivatives. Common nucleophiles that react readily with 4-methoxybenzenesulfonyl chloride include amines, alcohols, and thiols, which lead to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively. The general reactivity of the sulfonyl chloride group makes it a highly effective sulfonylating agent in organic synthesis.

Influence of the 4-Methoxy Substituent on Reactivity and Selectivity

The presence of the methoxy (B1213986) (-OCH₃) group at the para-position (position 4) of the benzene (B151609) ring significantly modulates the reactivity of the sulfonyl chloride group.

The 4-methoxy group influences the electronic properties of the entire molecule through a combination of inductive and resonance effects. While the oxygen atom is highly electronegative and withdraws electron density through the sigma bond (inductive effect), its lone pairs of electrons can be delocalized into the aromatic ring's pi-system (resonance effect). In the para position, the electron-donating resonance effect is dominant.

This donation of electron density to the aromatic ring has a direct impact on the electrophilicity of the sulfonyl sulfur atom. By increasing the electron density within the ring, the methoxy group indirectly reduces the partial positive charge on the sulfur atom. Compared to unsubstituted benzenesulfonyl chloride or derivatives with electron-withdrawing groups (like a nitro group), 4-methoxybenzenesulfonyl chloride is less electrophilic. This results in slower reaction kinetics in nucleophilic substitution reactions but can lead to higher selectivity. The electron-donating nature of the methoxy group also strongly activates the aromatic ring itself, making it more susceptible to electrophilic aromatic substitution at the ortho positions relative to the methoxy group.

| Substituent at Para-Position | Electronic Effect | Effect on Sulfonyl Sulfur Electrophilicity | Predicted Reactivity with Nucleophiles |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increased | High |

| -H (Unsubstituted) | Neutral (Reference) | Reference | Moderate |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly Decreased | Slightly Reduced |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (by resonance) | Decreased | Reduced |

Mechanistic Investigations of Key Reactions

The reaction of 4-methoxybenzenesulfonyl chloride with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides. This transformation proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.

The reaction produces hydrogen chloride (HCl) as a byproduct. To neutralize the acid, which would otherwise protonate the starting amine and render it non-nucleophilic, a base is typically added. Common bases used for this purpose include pyridine or triethylamine. The mechanism is generally considered to be a one-step SN2-type process at the sulfur center.

General Reaction Scheme: CH₃OC₆H₄SO₂Cl + R₂NH + Base → CH₃OC₆H₄SO₂NR₂ + [Base-H]⁺Cl⁻

| Amine Nucleophile | Product Type | Typical Base Used |

|---|---|---|

| Ammonia (NH₃) | Primary Sulfonamide | Pyridine, Triethylamine |

| Primary Amine (RNH₂) | Secondary Sulfonamide | Pyridine, Triethylamine |

| Secondary Amine (R₂NH) | Tertiary Sulfonamide | Pyridine, Triethylamine |

| Aniline (C₆H₅NH₂) | N-Aryl Sulfonamide | Sodium Carbonate, Pyridine |

4-Methoxybenzenesulfonyl chloride is also employed to derivatize phenols, converting them into sulfonate esters. This reaction is particularly useful for the protection of the phenolic hydroxyl group during multi-step syntheses or for analytical purposes, such as enhancing detection in chromatography.

The mechanism is analogous to that of sulfonamide formation. The phenol, or more commonly the more nucleophilic phenoxide ion, attacks the electrophilic sulfur atom, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or pyridine, which deprotonates the phenol to form the highly reactive phenoxide anion. This significantly increases the rate of the reaction compared to using the neutral phenol.

General Reaction Scheme: CH₃OC₆H₄SO₂Cl + ArOH + Base → CH₃OC₆H₄SO₂OAr + [Base-H]⁺Cl⁻

Generation of Bis(arylsulfonyl) Disulfides

While direct, single-step conversions are not the most common route, the formation of such compounds can be conceptualized through the oxidation of related sulfur species. For instance, the oxidative chlorination of aryl thiols or disulfides using reagents like hydrogen peroxide in the presence of a catalyst such as zirconium(IV) chloride is a known method to produce sulfonyl chlorides. orgsyn.org A subsequent, separate reduction and coupling of the resulting sulfonyl chloride could theoretically yield the target bis(arylsulfonyl) disulfide.

A more direct conceptual pathway involves the controlled oxidation of the sulfenyl chloride itself. Photocatalysis, for example, has been shown to mediate the oxidation of sulfenyl chlorides to sulfonyl chlorides using oxygen as the oxidant. nih.gov Further reaction of the sulfonyl chloride, potentially with a reducing agent like triphenylphosphine, can generate a disulfide intermediate. rsc.org

The reaction can be summarized as follows:

Oxidation: The sulfur atom of 4-methoxybenzenesulfenyl chloride is oxidized.

Coupling/Dimerization: Two molecules of the oxidized intermediate combine to form the disulfide bond, yielding bis(4-methoxyphenylsulfonyl) disulfide.

This transformation underscores the versatile reactivity of the sulfur atom in organosulfur compounds, allowing for access to various oxidation states and complex molecular structures.

Solvent Effects on Reaction Kinetics and Selectivity

The rates and selectivity of reactions involving this compound are highly dependent on the properties of the solvent used. Solvolysis reactions, where the solvent acts as the nucleophile, provide a clear illustration of these effects. The choice of solvent can influence reaction rates by orders of magnitude by stabilizing or destabilizing the reactants and, more importantly, the transition state. wikipedia.orgchemrxiv.org

According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where a charge is developed or becomes more concentrated in the activated complex compared to the reactants. wikipedia.org The solvolysis of sulfonyl chlorides, a related class of compounds, is known to proceed through a bimolecular (Sₙ2) mechanism where the transition state involves significant bond-breaking and bond-making, leading to charge separation. nih.gov

Kinetic studies on the hydrolysis of benzenesulfonyl chlorides in various organic solvents have shown that the reaction rates are influenced by the solvent's polarity, polarizability, and electrophilicity. cdnsciencepub.comorientjchem.org For the solvolysis of 4-methoxybenzenesulfonyl chloride, a polar solvent can stabilize the developing negative charge on the chlorine atom and the partial positive charge on the sulfur atom in the transition state, thereby lowering the activation energy and increasing the reaction rate. quizlet.com

The effect of solvent on reaction rate can be quantified and compared across different systems. The table below presents hypothetical first-order rate constants (k) for the solvolysis of this compound in different solvent mixtures, illustrating the expected trend.

| Solvent System (v/v) | Dielectric Constant (Approx.) | Relative Rate Constant (k_rel) |

| 50% Ethanol / 50% Water | ~50 | 100 |

| 70% Ethanol / 30% Water | ~40 | 35 |

| 90% Ethanol / 10% Water | ~30 | 5 |

| 100% Ethanol | ~24 | 1 |

Data are illustrative and based on general principles of solvolysis reactions.

As shown in the table, increasing the water content, and thus the polarity of the solvent mixture, leads to a significant increase in the reaction rate. quizlet.com This is consistent with a mechanism that involves a polar transition state. arxiv.org Kinetic solvent isotope effect (KSIE) studies on similar sulfonyl chlorides show values greater than 1, which supports a bimolecular mechanism where the solvent is involved in the rate-determining step, often acting as a nucleophile and potentially as a general-base catalyst. nih.govkoreascience.kr

Applications in Advanced Organic Synthesis

Utilization as a Protecting Group Strategy for Nitrogen Functionalities

The protection of nitrogen functionalities, such as primary and secondary amines, is a common requirement in multi-step organic synthesis to prevent unwanted side reactions. The 4-methoxybenzenesulfonyl group can serve as a protecting group for amines due to its stability under various reaction conditions and its susceptibility to cleavage under specific deprotection protocols.

The installation of the 4-methoxybenzenesulfonyl protecting group is typically achieved by reacting the amine with 4-methoxybenzenesulfonyl chloride in the presence of a base. This forms a stable sulfonamide that is resistant to many reagents used in subsequent synthetic steps.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. 4-Methoxybenzenesulfenyl chloride can be employed as a precursor in the synthesis of certain heterocyclic systems.

The 1,2,4-triazole ring is a privileged scaffold found in numerous pharmaceuticals with a wide range of biological activities. While direct, one-pot syntheses of 1,2,4-triazole hybrids from this compound are not extensively reported, sulfonamides derived from it can serve as key intermediates in the construction of such heterocyclic systems. For example, a multi-step synthesis of sulfonamide-1,2,4-triazole derivatives with antifungal and antibacterial activities has been described nih.gov. This synthetic route involves the initial formation of a sulfonamide, which is then elaborated through several steps to construct the 1,2,4-triazole ring. This indirect approach highlights the utility of this compound in providing the foundational sulfonamide structure for the subsequent assembly of complex heterocyclic hybrids.

This compound is a versatile and valuable reagent in modern organic synthesis. Its utility spans from the straightforward synthesis of diverse sulfonamides to its strategic application as a protecting group for nitrogen functionalities and as a building block for the construction of complex heterocyclic systems. The continued exploration of the reactivity and applications of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new biologically active molecules.

Synthesis of Pyrano[2,3-c]-pyrazole Derivatives

Current scientific literature does not prominently feature the use of 4-Methoxybenzenesulfonyl chloride in the synthesis of pyrano[2,3-c]-pyrazole derivatives. The prevalent methods for constructing this heterocyclic scaffold typically involve multi-component reactions. arakmu.ac.irmdpi.comnih.govarkat-usa.orgnih.gov These reactions commonly utilize a combination of reagents such as aromatic aldehydes, malononitrile, hydrazine hydrate, and β-ketoesters, often in the presence of a catalyst. arakmu.ac.irnih.gov

Synthesis of Benzotriazinone Sulfonamides

A notable application of 4-Methoxybenzenesulfonyl chloride is in the synthesis of 1,2,3-benzotriazin-4(3H)-one-based sulfonamides. These compounds are of interest for their potential biological activities. The synthesis involves a multi-step process starting from isatin. The key step where 4-Methoxybenzenesulfonyl chloride is utilized is the reaction with an amino-benzotriazinone intermediate.

The general procedure involves reacting 6-amino-3-alkylbenzo solubilityofthings.combiosynth.comtriazin-4(3H)-one with 4-Methoxybenzenesulfonyl chloride in the presence of pyridine, which acts as a base. The mixture is typically refluxed for several hours. After the reaction, pyridine is removed under reduced pressure, and the product is precipitated by pouring the reaction mixture into acidified ice-cold water. The resulting solid is then filtered, dried, and recrystallized to yield the desired benzotriazinone sulfonamide.

Table 1: Synthesis of a Benzotriazinone Sulfonamide Derivative

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product |

|---|

Synthesis of Chalcone Derivatives

4-Methoxybenzenesulfonyl chloride is a key reagent in the preparation of chalcone-4'-sulfonyl chloride derivatives. These derivatives are valuable building blocks in medicinal chemistry and materials science. lifechemicals.com The synthesis involves an aldol-type condensation reaction.

The general method for preparing chalcone sulfonyl chlorides involves the condensation of a 4-acetylbenzene-1-sulfonyl halide with various aromatic aldehydes. researchgate.net In the context of 4-Methoxybenzenesulfonyl chloride, it would be used to create a chalcone derivative bearing a 4-methoxyphenylsulfonyl moiety. The reaction is typically carried out in a suitable solvent such as absolute ethanol or glacial acetic acid, often in the presence of a dry HCl catalyst. researchgate.net This approach allows for the introduction of the biologically relevant sulfonamide group along with the chalcone fragment. lifechemicals.com

Table 2: General Scheme for Chalcone Sulfonyl Chloride Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| Substituted Acetophenone | Substituted Benzaldehyde | Base or Acid | Chalcone |

Application in Oligonucleotide Chemistry

Development of Sulfurizing Reagents for Phosphorothioate Analogues

The synthesis of phosphorothioate analogues of oligonucleotides requires a sulfurization step to convert the phosphite triester intermediate to a phosphorothioate. nih.gov This is a critical modification in the development of antisense oligonucleotides. A variety of sulfurizing reagents are employed for this purpose. However, a review of the pertinent literature does not indicate that 4-Methoxybenzenesulfonyl chloride is used as a sulfurizing reagent in this context. The compound's chemical nature as a sulfonyl chloride makes it unsuitable for the direct sulfur transfer required in this synthetic step.

Industrial and Materials Science Significance

Role in Dye and Pigment Manufacturing

Sulfonyl chlorides, as a class of compounds, play a role in the manufacturing of dyes and pigments. solubilityofthings.com Specifically, they can be used to introduce sulfonyl groups into dye or pigment molecules, which can modify their properties such as solubility and fastness. 4-Methoxybenzenesulfonyl chloride is utilized in the manufacture of certain dyes and pigments, highlighting its industrial relevance. solubilityofthings.com The synthesis of organic pigment sulfonyl chloride derivatives is a known process, which underscores the utility of sulfonyl chloride chemistry in this industry.

Contribution to Advanced Materials Development

The application of this compound in the realm of advanced materials is primarily centered on its role as a precursor in the synthesis of specialized polymer additives. Detailed research has demonstrated its utility in creating novel, non-halogenated flame retardants, which are incorporated into various polymer substrates to enhance their safety and performance characteristics.

Specifically, this compound is used to synthesize sulfenamide compounds which have been identified as effective flame retardants. patsnap.comgoogle.com These sulfenamides, characterized by a core S-N bond, can be integrated into polymeric materials, either alone or in conjunction with other halogen-free flame retardants, to impart significant fire-retarding properties. patsnap.comgoogle.com This is a crucial development as environmental concerns have led to increased demand for alternatives to traditional halogenated flame retardants. google.com

The synthesis involves the reaction of this compound with a hindered amine, such as bis(2,2,6,6-tetramethyl-4-piperidyl)-amine. This reaction produces a sulfenamide that can be compounded with thermoplastic polymers to create a flame-retardant composition. google.com

Research Findings: Synthesis of a Sulfenamide Flame Retardant

A key research finding, detailed in patent literature, outlines the procedure for synthesizing a flame-retardant additive from this compound. google.comgoogle.com The process involves the dropwise addition of a this compound solution to a solution containing a hindered amine and a base like triethylamine at a controlled temperature. google.com

Table 1: Synthesis of a Hindered Amine-Derived Sulfenamide

| Reactant/Reagent | Molar Amount (mmol) | Solvent | Reaction Conditions | Product Yield |

|---|---|---|---|---|

| This compound | 46 | Carbon Tetrachloride (CCl₄) | 0 °C, 12h stirring, N₂ atmosphere | 73% patsnap.comgoogle.com |

| bis(2,2,6,6-tetramethyl-4-piperidyl)-amine | 8.5 | Carbon Tetrachloride (CCl₄) | - | - |

| Triethylamine | 5.1 | Carbon Tetrachloride (CCl₄) | - | - |

The resulting sulfenamide compound is then incorporated into a polymer substrate to create a material with enhanced flame retardancy. google.com This application of this compound highlights its indirect but significant contribution to the development of safer and more environmentally friendly advanced materials.

Spectroscopic Characterization of Reaction Products and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, including derivatives of 4-methoxybenzenesulfenyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the deduction of molecular connectivity and stereochemistry. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative. The methoxy (B1213986) group (-OCH₃) typically appears as a sharp singlet, while the aromatic protons exhibit complex splitting patterns depending on their substitution.

For instance, in a related compound, 4-methoxythiophenol, the aromatic protons appear as a multiplet, and the methoxy protons present as a singlet. chemicalbook.com The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. stackexchange.com In derivatives where the sulfenyl chloride has reacted, the chemical shifts of the protons on the aromatic ring and any newly introduced groups provide crucial evidence for the reaction's outcome. For example, in the ¹H NMR spectrum of 4-methoxystilbene, a derivative, the methoxy protons appear as a singlet at approximately 3.71 ppm, while the aromatic and vinylic protons show complex multiplets. rsc.org

Table 1: Representative ¹H NMR Data for a 4-Methoxy-substituted Aromatic Compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet |

| Aromatic Protons | ~6.8 - 7.5 | Multiplet |

Note: Chemical shifts are approximate and can vary based on the solvent and the specific structure of the derivative.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal, with the chemical shift indicating its chemical environment. youtube.com The greater range of chemical shifts in ¹³C NMR compared to ¹H NMR often allows for better resolution of signals, even in complex molecules. nih.gov

For derivatives of this compound, the ¹³C NMR spectrum will show characteristic signals for the methoxy carbon, the aromatic carbons, and any carbons in the groups that have reacted with the sulfenyl chloride. The carbon attached to the oxygen of the methoxy group typically resonates at a specific downfield region. mdpi.com The chemical shifts of the aromatic carbons are influenced by the substituent effects of both the methoxy and the sulfur-containing groups. olemiss.edu For example, in 4-methoxystilbene, the methoxy carbon appears at approximately 55.2 ppm, and the aromatic and vinylic carbons are observed in the downfield region. rsc.org

Table 2: Representative ¹³C NMR Data for a 4-Methoxy-substituted Aromatic Compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Methoxy Carbon (-OCH₃) | ~55 |

| Aromatic Carbons | ~114 - 160 |

| Carbonyl Carbon (if present in derivative) | ~170 - 220 |

Note: Chemical shifts are approximate and can vary based on the solvent and the specific structure of the derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. scribd.com It is particularly useful for confirming the identity of reaction products and for elucidating the structures of unknown derivatives of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable organosulfur compounds. chromatographyonline.comresearchgate.net In the context of this compound derivatives, GC-MS can be used to separate complex mixtures of reaction products and to identify each component based on its mass spectrum. copernicus.org The fragmentation patterns observed in the mass spectra provide valuable clues about the structure of the individual compounds. For instance, the fragmentation of aryl sulfides and related compounds often involves characteristic cleavages that can help in structure elucidation. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. iaea.org This capability is invaluable for confirming the identity of newly synthesized derivatives of this compound and for distinguishing between compounds with the same nominal mass but different elemental formulas. HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) has been used to confirm the molecular formula of complex organic molecules by providing a calculated mass that is very close to the observed mass. beilstein-journals.org The fragmentation of aromatic sulfonamides, a related class of compounds, has been studied using electrospray ionization mass spectrometry, revealing unique fragmentation pathways that are dependent on the substituents on the aromatic ring. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. nsf.gov Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules, often providing complementary information.

For this compound and its derivatives, IR and Raman spectroscopy can be used to identify characteristic vibrations of the methoxy group, the aromatic ring, and the sulfur-containing functional group. For example, the IR spectrum of 4-methoxybenzenesulfonyl chloride, a related compound, shows characteristic absorption bands. nist.gov The S-Cl bond in sulfenyl chlorides also gives rise to a characteristic vibrational frequency. wikipedia.org

Raman spectroscopy is particularly useful for studying molecules containing sulfur atoms and for analyzing samples in aqueous solutions. d-nb.info The Raman spectra of thiophenol-based molecules, for instance, have been extensively studied. researchgate.net Excitation wavelength-dependent surface-enhanced Raman scattering (SERS) has been used to study aminothiophenol on gold surfaces, demonstrating that the enhancement mechanism can be influenced by both electromagnetic and chemical effects. rsc.org

Table 3: General IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-O (ether) | 1000-1300 | IR, Raman |

| C=C (aromatic) | 1400-1600 | IR, Raman |

| C-H (aromatic) | 3000-3100 | IR, Raman |

| C-H (methyl) | 2850-3000 | IR, Raman |

| S-Cl | ~400-600 | Raman |

Note: These are general ranges and the exact frequencies can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of derivatives of this compound, particularly substituted benzenesulfonamides, are primarily dictated by the electronic transitions within the aromatic rings. Generally, benzene (B151609) and its derivatives exhibit two main absorption bands in the UV region, which are often referred to as the primary (E2) and secondary (B) bands.

In the case of disubstituted benzene derivatives, such as those derived from this compound, the position and intensity of these absorption bands are influenced by the nature and relative positions of the substituents on the benzene ring. The methoxy group (-OCH₃) is an electron-donating group, while the sulfonyl chloride group (-SO₂Cl) and its sulfonamide derivatives are electron-withdrawing.

For para-substituted derivatives where one group is electron-donating and the other is electron-withdrawing, a significant shift of the primary absorption band to longer wavelengths (a bathochromic or red shift) is typically observed. This shift is often greater than the sum of the shifts caused by the individual substituents. The secondary band may also be shifted. up.ac.za

Table 1: General UV Absorption Characteristics of Substituted Benzene Derivatives

| Substitution Pattern | Nature of Substituents | Expected Shift in Primary Band (E2) | Expected Shift in Secondary Band (B) |

| Para | Electron-donating & Electron-withdrawing | Significant Bathochromic Shift | Bathochromic Shift |

| Ortho/Meta | Mixed | Moderate Shifts | Moderate Shifts |

This table provides a generalized overview based on established principles of UV-Vis spectroscopy for aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of crystalline solids, including bond lengths, bond angles, and the spatial arrangement of molecules. This technique is invaluable for understanding the conformation and intermolecular interactions of derivatives of this compound.

In a study of two such derivatives, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the dihedral angles between the 4-methoxybenzene ring and the N-substituted phenyl ring were found to be crucial in defining their molecular geometry. iucr.orgnih.gov

In another series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the C-S-N-C torsion angles were found to be significantly different among the ortho, meta, and para-nitro isomers, leading to different orientations of the phenyl rings. mdpi.com

Table 2: Selected Dihedral Angles in 4-Methoxybenzenesulfonamide Derivatives

| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |

| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | 63.36 (19) | iucr.orgresearchgate.net |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | 44.26 (13) | iucr.orgresearchgate.net |

The solid-state packing of these molecules is governed by a variety of intermolecular interactions, which collectively determine the supramolecular architecture. Hydrogen bonds and weaker interactions like C-H…π and C-H…O play a pivotal role.

In the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, N—H⋯O hydrogen bonds lead to the formation of infinite C(4) chains. These chains are further linked by intermolecular C—H⋯π aryl interactions, resulting in a two-dimensional layered architecture. iucr.orgnih.gov

In the N-(4-methoxyphenyl)-nitrobenzenesulfonamide series, N–H…O hydrogen bonds are a common feature. mdpi.com In two of the isomers, the acceptor is a sulfonyl oxygen, while in the third, it is the methoxy oxygen, showcasing the competition between different acceptor sites. mdpi.com These primary hydrogen bonds, in conjunction with other weak interactions, lead to diverse packing arrangements, including three-dimensional networks and sheet-like structures. mdpi.com The presence of strong intermolecular hydrogen bonds and π-π interactions are often the main driving forces for the crystal packing in sulfonamides. researchgate.netnih.gov

Table 3: Key Intermolecular Interactions in 4-Methoxybenzenesulfonamide Derivatives

| Compound | Primary Interaction | Secondary Interaction(s) | Resulting Supramolecular Architecture | Reference |

| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | N—H⋯O | C—H⋯π | Two-dimensional layers | iucr.orgnih.gov |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | N—H⋯O | C—H⋯O | Three-dimensional network | iucr.orgnih.gov |

| N-(4-methoxyphenyl)-nitrobenzenesulfonamides | N–H…O | C–H…O, π-π stacking | 3D networks, ladders, sheets | mdpi.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. nih.govmdpi.com By calculating the electron density, DFT can elucidate the relationship between a molecule's structure and its chemical reactivity. nih.gov For 4-methoxybenzenesulfonyl chloride, DFT studies would focus on optimizing the molecular geometry to find its most stable conformation and then calculating various electronic descriptors. ekb.eg Functionals like B3LYP are commonly employed for such calculations, providing a balance between accuracy and computational cost, making them suitable for studying reaction mechanisms and molecular spectroscopy. nih.govmdpi.com

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.netutdallas.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govlew.ro For 4-methoxybenzenesulfonyl chloride, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing sulfonyl chloride group (-SO₂Cl) would significantly influence the energies of the HOMO and LUMO. The analysis of this energy gap allows for the prediction of how the molecule will behave in chemical reactions, particularly its susceptibility to nucleophilic or electrophilic attack. wuxibiology.comutdallas.edu

Table 1: Representative HOMO-LUMO Energy Gaps and Reactivity (Note: This table presents illustrative data based on typical DFT calculations for related aromatic compounds to demonstrate the concept.)

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

| Electron-Donating Group | High | High | Small | High |

| Electron-Withdrawing Group | Low | Low | Large | Low |

| 4-Methoxybenzenesulfonyl Chloride (Predicted) | Intermediate | Intermediate | Intermediate | Moderate |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For 4-methoxybenzenesulfonyl chloride, an MEP map would likely show a significant negative potential (red) around the oxygen atoms of the sulfonyl group and the oxygen of the methoxy group, highlighting these as primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzene (B151609) ring. This detailed charge landscape provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis. uni-muenchen.de

Molecular Docking and Binding Energy Calculations for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme. nih.govrsc.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net The process involves placing the ligand into the binding site of the protein and calculating a score, often expressed as binding energy, which estimates the strength of the interaction. mdpi.com A lower, more negative binding energy generally indicates a more stable and favorable interaction. mdpi.com

Derivatives of 4-methoxybenzenesulfonyl chloride, particularly sulfonamides, are known to possess a wide range of biological activities, often through enzyme inhibition. nih.govscielo.br Molecular docking studies could be employed to investigate how these derivatives interact with the active sites of target enzymes. nih.gov For example, a derivative could be docked into the active site of an enzyme like a cyclooxygenase or a protease to predict its inhibitory potential. ekb.eg The resulting binding energy, along with an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), provides quantitative data on the ligand's affinity for the enzyme. researchgate.netmdpi.com

Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative (Note: This table shows example data typical for molecular docking studies of enzyme inhibitors.)

| Target Enzyme | Ligand (Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | Derivative A | -9.5 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | Derivative A | -8.2 | His94, His96, Thr199 |

| HIV Protease | Derivative B | -10.1 | Asp25, Asp29, Gly48 |

In Silico Prediction of Biological Activity and Structure-Activity Relationships

In silico tools play a vital role in the early stages of drug development by predicting the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. researchgate.netnih.gov Web servers and software can analyze a molecule's structure to forecast its potential therapeutic effects and liabilities. nanobioletters.com For derivatives of 4-methoxybenzenesulfonyl chloride, these tools can predict a spectrum of activities, such as antibacterial, anticancer, or antiviral potential. scielo.brnanobioletters.com

Structure-Activity Relationship (SAR) studies, often aided by computational methods, aim to understand how modifications to a chemical structure affect its biological activity. nih.gov By systematically altering parts of the 4-methoxybenzenesulfonyl chloride scaffold—for instance, by changing substituents on the benzene ring or modifying the group attached to the sulfonyl moiety—researchers can build models that correlate structural features with biological outcomes. nih.gov This predictive capability allows for the rational design of more potent and selective compounds while minimizing undesirable properties, accelerating the drug discovery process. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding. frontiersin.org

For a derivative of 4-methoxybenzenesulfonyl chloride docked into an enzyme's active site, an MD simulation could reveal whether the initial binding pose is stable or if the ligand shifts to a different conformation. nih.gov The simulation can also show how the protein itself adapts to the presence of the ligand. researchgate.net Conformational analysis, a part of this process, explores the different spatial arrangements (conformers) of the molecule and their relative energies. ekb.eg These simulations are computationally intensive but provide a deeper understanding of the molecular recognition process and the physical basis for the ligand's biological activity. nih.govfrontiersin.org

Research on Derivatives and Analogues with Enhanced Functionality

Structure-Activity Relationship (SAR) Studies of Sulfonamide Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For sulfonamide analogues, these studies guide the rational design of more potent and selective drugs.

The biological profile of sulfonamide derivatives can be fine-tuned by modifying the substituents on their core structure. tandfonline.com The nature and position of these substituents can dramatically alter the compound's potency and spectrum of activity. For instance, the replacement of one of the N-H hydrogens on the sulfonamide group with an electron-withdrawing heteroaromatic ring has been shown to enhance antimicrobial potency by increasing the acidity of the remaining hydrogen. ijpsonline.com

In the development of 12-lipoxygenase (12-LOX) inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized. nih.gov SAR studies revealed that specific modifications to this basic structure led to compounds with nanomolar potency against the enzyme. nih.gov Similarly, research on sulfonamide-coumarin derivatives showed that the nature of substituents, such as a methyl group at position 4, significantly affects their radical scavenging activity. nih.gov The versatility of the sulfonamide scaffold, with its potential for modification at three substituent points, allows for extensive exploration of physicochemical and biological properties. tandfonline.com

The optimization of polar groups is a critical strategy for improving a drug's binding affinity to its target and modulating its lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. In highly polar active sites, such as that of influenza neuraminidase, achieving high-affinity binding can be challenging. nih.gov The key is to balance favorable polar interactions with the energetic cost of desolvation. nih.gov

For sulfonamides, the sulfonamide group itself is a key polar feature. The oxygen atoms of the sulfonamide are crucial for binding to some receptors, engaging in highly conserved CH···O=S interactions. nih.gov The acidity of the sulfonamide nitrogen, influenced by its substituents, also plays a role in binding and biological activity. ijpsonline.com Computational and experimental methods are used to characterize the lipophilicity of sulfonamide derivatives, often expressed as logP or through chromatographic parameters. mdpi.com Studies have shown that increasing the number of carbon atoms in an alkylamine chain of a sulfonamide derivative increases its partition coefficient (log P), in line with Lipinski's rule of five. nih.govacs.org This modulation of lipophilicity is essential for ensuring that the drug can penetrate biological membranes to reach its site of action. acs.org

Synthesis and Evaluation of Hybrid Molecules

Hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with dual modes of action, enhanced potency, or improved pharmacokinetic profiles.

The molecular hybridization of sulfonamides with chalcones, which are precursors to flavonoids, has yielded a variety of compounds with significant biological activities. nih.govmdpi.com These conjugates have been investigated for a range of therapeutic applications.

Antileishmanial Activity : A series of eight sulfonamide-chalcone hybrids demonstrated good antileishmanial activity against Leishmania amazonensis, with some compounds showing high activity against intracellular amastigotes and a good selectivity index. nih.gov

Anti-angiogenic Activity : Certain sulfonamide-chalcone hybrids have been synthesized and evaluated as inhibitors of angiogenesis, a crucial process in tumor growth and metastasis. nih.gov These compounds target vascular endothelial growth factor receptors (VEGFR1/VEGFR2), with some exhibiting promising inhibitory effects and low cytotoxicity against healthy cells. nih.gov

Antibacterial Activity : Using a green synthesis protocol with zinc oxide nanoparticles, chalcone-sulfonamide hybrids have been prepared and shown to possess potent activity against various bacterial strains. dovepress.com

The synthesis of these hybrids typically involves methods like the Claisen-Schmidt aldol condensation. mdpi.com The table below summarizes the activity of selected sulfonamide-chalcone conjugates.

| Compound Reference | Target/Organism | Activity (IC50) | Source |

| 10c, 10g, 10h | Leishmania amazonensis | 1.72-3.19 µM | nih.gov |

| 28, 31 | VEGFR1/VEGFR2 | >10 µM | nih.gov |

| Compound 8 | Bacillus cereus | 20 mm zone of inhibition | dovepress.com |

Benzotriazinone sulfonamides are another class of hybrid molecules that have been synthesized and evaluated for their therapeutic potential, particularly as enzyme inhibitors. These compounds are synthesized from precursors like isatoic anhydride. researchgate.net

Research has focused on their role as alpha-glucosidase inhibitors, which are important for managing diabetes mellitus. nih.govnih.gov Several synthesized benzotriazinone sulfonamides showed moderate-to-good inhibitory activity against this enzyme. researchgate.net Notably, nitro derivatives were found to be the most effective inhibitors in one study, with IC50 values in the micromolar range. nih.govnih.gov Molecular docking studies have further illuminated the interaction of these compounds within the enzyme's active site, reinforcing the experimental findings. nih.gov

The inhibitory activities of representative benzotriazinone sulfonamides are presented below.

| Compound Reference | Target Enzyme | Activity (IC50) | Source |

| 12e | alpha-Glucosidase | 32.37 ± 0.15 µM | nih.gov |

| 12f | alpha-Glucosidase | 37.75 ± 0.11 µM | nih.gov |

| Compound 4 | alpha-Glucosidase | 29.75 ± 0.14 µM | researchgate.net |

The pyrano[2,3-c]pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer and antimicrobial effects. bohrium.comekb.eg When combined with a sulfonamide moiety, these compounds represent a promising class of therapeutic agents.

A series of 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives were developed as novel inhibitors of RalA, a protein implicated in carcinogenesis. nih.gov These compounds were found to suppress the proliferation of hepatocellular carcinoma (HCC) cell lines. nih.gov The synthesis involves a multi-step process, often starting with a Knoevenagel condensation. nih.gov One of the most potent compounds identified displayed significant inhibitory capacities against both RalA and HepG2 cancer cells. nih.gov

The table below highlights the performance of a lead pyrano[2,3-c]-pyrazole sulfonamide.

| Compound Reference | Target | Cell Line | Activity (IC50) | Source |

| 4p | RalA | HepG2 | 0.22 µM | 2.28 µM |

Sulfonylated Anthranilic Acid Derivatives

A notable advancement in the synthesis of N-sulfonylated anthranilic acids involves the use of iridium(III)-catalyzed ortho-C-H amidation. This method allows for the direct and facile generation of these valuable compounds from benzoic acids and sulfonyl azides. nih.gov

In a specific application of this methodology, researchers synthesized a series of N-sulfonyl anthranilic acids to evaluate their anti-inflammatory potential. nih.gov The process utilized an iridium catalyst to facilitate the reaction between various benzoic acids and sulfonyl azides. Among the compounds synthesized was 2-(4-methoxyphenylsulfonamido)-6-methylbenzoic acid, which was generated from 2-methylbenzoic acid and 4-methoxybenzenesulfonyl azide. nih.gov

The resulting derivatives were tested for their in vitro anti-inflammatory activity by measuring their ability to inhibit interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW264.7 cells. The study found that the derivative incorporating the 4-methoxybenzenesulfonyl group displayed potent anti-inflammatory properties, even stronger than the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov

Design and Synthesis of Dual-Acting Agents

The development of dual-acting or multi-target agents is an emerging strategy in medicinal chemistry to address complex diseases by modulating multiple biological targets simultaneously. This approach aims to enhance therapeutic efficacy and potentially reduce side effects compared to single-target drugs. The sulfonamide moiety, readily derived from sulfonyl chlorides like 4-methoxybenzenesulfenyl chloride, is a key structural feature in many multi-target agents. nih.gov

Derivatives of this compound have been specifically investigated for their anti-inflammatory effects, with studies indicating they can inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). This inhibitory activity makes the 4-methoxyphenylsulfonamide scaffold a promising candidate for the design of dual-acting anti-inflammatory drugs.

A prominent strategy in this field is the design of dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These are the two primary enzymes in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes, respectively. Inhibiting only the COX pathway can lead to an overproduction of leukotrienes, potentially causing adverse effects. By simultaneously inhibiting both COX-2 and 5-LOX, a more balanced and potent anti-inflammatory effect may be achieved with an improved safety profile. researchgate.netnih.gov

The design of such dual-acting agents involves creating a single molecule that incorporates pharmacophores capable of binding to both enzymes. Given that derivatives of this compound are known to inhibit COX-2, a synthetic strategy could involve chemically linking this moiety to a known 5-LOX inhibitory scaffold. This modular approach allows for the systematic modification and optimization of the molecule to achieve balanced dual-inhibition.

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling 4-Methoxybenzenesulfenyl chloride in laboratory settings?

- Methodological Answer :

- Use impervious gloves, protective goggles, and lab coats to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors, as sulfenyl chlorides release irritants .

- Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis .

- Dispose of waste via professional hazardous waste services to mitigate environmental contamination .

Describe a validated reaction protocol utilizing this compound as a reagent.

- Methodological Answer :

- Example (Carbazole Functionalization) :

- Add this compound dropwise to a solution of carbazole and triethylamine in CH₂Cl₂/CCl₄ at 0°C under nitrogen to control exothermic reactions.

- Stir at room temperature for 12 hours , wash with water, dry over Na₂SO₄, and purify via recrystallization (yield: 66%) .

- Key Parameters :

- Solvent : Dichloromethane/CCl₄ mixture.

- Base : Triethylamine (1.5 equiv) to neutralize HCl byproducts.

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., methoxy group resonance at ~3.8 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for derivatized products).

- TLC Monitoring : Track reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfenamide synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., 0°C) minimize side reactions like hydrolysis or disulfide formation .

- Solvent Selection : Use non-polar solvents (e.g., CCl₄) to stabilize reactive intermediates and reduce byproducts.

- Stoichiometry : Adjust the molar ratio of sulfenyl chloride to substrate (e.g., 1:1 with carbazole) to avoid over-sulfenylation .

Q. What mechanistic insights explain the electrophilic reactivity of this compound?

- Methodological Answer :

- The electron-donating methoxy group activates the aromatic ring, directing electrophilic substitution to the para position.

- Sulfenyl chloride’s S–Cl bond polarization enables nucleophilic attack by amines or thiols, forming sulfenamides or disulfides .

- Competing pathways (e.g., hydrolysis to sulfenic acid) can be suppressed by anhydrous conditions and inert atmospheres .

Q. How do steric and electronic factors influence the stability of this compound in storage?

- Methodological Answer :

- Moisture Sensitivity : Hydrolysis to sulfenic acid occurs rapidly in humid environments; use desiccants (e.g., silica gel) during storage .

- Light Sensitivity : UV exposure accelerates decomposition; store in amber glass vials .

- Thermal Stability : Degrades above 25°C; refrigeration (2–8°C) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.